molecular formula C14H15FN2O2 B1430635 methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 1461706-70-6

methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No. B1430635
M. Wt: 262.28 g/mol
InChI Key: SNFBIOYELRFNRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis and Characterization

The study of pyrazole derivatives, including compounds similar to methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, often focuses on synthetic routes and characterization. For instance, McLaughlin et al. (2016) identified and characterized a research chemical with a pyrazole core, indicating the significance of synthetic pathways in producing pyrazole derivatives for research purposes. This study emphasizes the importance of accurate identification and analytical characterization in synthetic chemistry, highlighting the bioisosteric replacement strategies that are central to the development of synthetic cannabinoids and related compounds (McLaughlin et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of pyrazole derivatives is crucial for understanding their physical and chemical properties. Studies like those by Kariuki et al. (2021), which focused on the synthesis and structural characterization of isostructural thiazoles with pyrazole cores, contribute significantly to the field of crystallography. Such analyses provide insights into the molecular geometry, intermolecular interactions, and potential applications in material science and pharmaceuticals (Kariuki et al., 2021).

Medicinal Chemistry Applications

Drug Discovery

Pyrazole derivatives are explored for their potential medicinal properties. Research by Thangarasu et al. (2019) on novel pyrazoles underscores their significance in drug discovery, particularly for antioxidant, anti-cancer, and anti-inflammatory properties. This study illustrates the therapeutic potential of pyrazole derivatives, emphasizing the need for further exploration of their pharmacological activities (Thangarasu et al., 2019).

Materials Science Applications

Fluorescent Molecules

Pyrazole derivatives are investigated for their applications in materials science, such as the development of novel fluorescent molecules. Wu et al. (2006) described the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, a compound with enhanced fluorescence intensity, showcasing the potential use of pyrazole derivatives in creating new fluorophores for biological imaging and diagnostics (Wu et al., 2006).

Safety And Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

methyl 1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-3-5-13-12(14(18)19-2)9-16-17(13)11-7-4-6-10(15)8-11/h4,6-9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFBIOYELRFNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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